N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, Dicyclohexylammonium Salt

Description

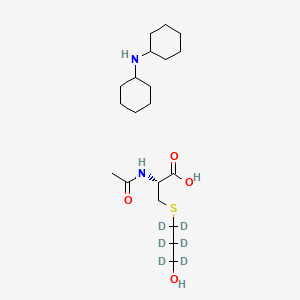

N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, dicyclohexylammonium salt (hereafter referred to as the target compound) is a stable isotope-labeled mercapturic acid derivative. Its molecular formula is C₁₂H₂₃N·C₈D₆H₉NO₄S, with a molecular weight of 408.63 g/mol . The compound features deuterium (D6) labeling at the 1,1,2,2,3,3 positions of the hydroxypropyl side chain, enabling its use as an internal standard in mass spectrometry-based assays for quantifying acrolein exposure biomarkers . The dicyclohexylammonium counterion enhances solubility and stability, making it suitable for analytical workflows in metabolomics and toxicology .

Properties

Molecular Formula |

C20H38N2O4S |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1/i;2D2,3D2,4D2 |

InChI Key |

IAJLPGZWRSPJLM-ADTUXPRVSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of L-Cysteine with Deuterated Propylene Oxide

L-Cysteine reacts with 3-hydroxypropyl-1,1,2,2,3,3-D6 bromide or deuterated propylene oxide under alkaline conditions. Barnsley (1966) demonstrated that cysteine’s thiol group attacks the electrophilic carbon of deuterated alkyl halides, forming a thioether bond. The reaction proceeds in aqueous ammonia (pH 9–11) at 25–40°C for 6–12 hours. Deuterium incorporation at all six positions of the hydroxypropyl group ensures isotopic purity.

Key Parameters

- Deuterated Reagent : Propylene oxide-D6 or 1-bromo-3-hydroxypropane-D6.

- Solvent : Water/ethanol mixture.

- Temperature : 25–40°C.

- Yield : 60–75% after extraction and lyophilization.

N-Acetylation of Deuterated Cysteine

The free amine group of S-(3-hydroxypropyl-D6)-L-cysteine is acetylated using acetic anhydride under controlled basic conditions.

Acylation Reaction Optimization

A Chinese patent (CN109096161B) outlines a method where cysteine derivatives are dissolved in water, and the pH is adjusted to 9–12 with sodium hydroxide. Acetic anhydride is added dropwise at 40–60°C over 20–60 minutes, followed by a 1–2 hour holding period to ensure complete acylation. Excess acetic anhydride is hydrolyzed to acetic acid, which is neutralized post-reaction.

Reaction Conditions

| Parameter | Value |

|---|---|

| pH | 9–12 |

| Temperature | 40–60°C |

| Reaction Time | 20–60 minutes (addition) |

| Hold Time | 1–2 hours |

| Yield | 85–90% |

This method prevents racemization and side reactions, critical for maintaining the compound’s stereochemical integrity.

Formation of Dicyclohexylammonium Salt

The acidic N-acetylcysteine derivative is converted to its dicyclohexylammonium salt via acid-base reaction.

Salt Precipitation Methodology

Dicyclohexylamine is added to a solution of N-acetyl-S-(3-hydroxypropyl-D6)-L-cysteine in a polar solvent (e.g., methanol or water). The amine reacts stoichiometrically with the carboxylic acid group, forming a water-insoluble salt. A U.S. patent (US2449962A) details analogous salt formations, emphasizing temperature control (<60°C) to avoid nitrosoamine byproducts. The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Critical Factors

- Amine-to-Acid Ratio : 1:1 molar ratio.

- Solvent : Methanol/water (3:1 v/v).

- Temperature : 20–30°C during mixing.

- Purity : >95% after recrystallization.

Purification and Characterization

Recrystallization and Chromatography

The crude salt is recrystallized from hot ethanol/water mixtures to remove unreacted amines and deuterated impurities. High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity (>95%). Lyophilization ensures a stable, crystalline product suitable for long-term storage at -20°C.

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N·C₈D₆H₉NO₄S |

| Molecular Weight | 408.63 g/mol |

| Purity (HPLC) | >95% |

| Storage | -20°C, desiccated |

Challenges and Mitigation Strategies

Isotopic Dilution

Incomplete deuterium incorporation may occur due to proton exchange in aqueous media. Using deuterium oxide (D₂O) as the solvent and maintaining pH >10 minimizes H/D exchange.

Byproduct Formation

Nitrosoamines may form during salt synthesis if free nitrites or acidic conditions persist. Strict temperature control (<60°C) and neutral pH during dicyclohexylamine addition mitigate this risk.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of N-Acetyl-S-(3-oxopropyl)-L-cysteine-d6.

Reduction: Reformation of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, Dicyclohexylammonium Salt, is a compound with significant applications in scientific research, particularly in the fields of toxicology and analytical chemistry. This article explores its applications, supported by data tables and case studies.

Structure and Properties

- Chemical Formula : C12H23N·C8H15NO4S

- Molecular Weight : 402.59 g/mol

- CAS Number : 14369-42-7

- Purity : >95% (HPLC)

This compound is a deuterated form of N-acetyl-S-(3-hydroxypropyl)-L-cysteine, which serves as a metabolite of acrolein—a known respiratory irritant produced during combustion processes and found in tobacco smoke. The dicyclohexylammonium salt form enhances its stability and solubility for various applications.

Biomarker for Acrolein Exposure

N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine is utilized as an internal standard for quantifying N-acetyl-S-(3-hydroxypropyl)-L-cysteine in biological samples through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This quantification is crucial for assessing exposure levels to acrolein in human populations, particularly smokers .

Toxicological Studies

The compound's role as a metabolite allows researchers to investigate the toxicological effects of acrolein exposure. Studies have shown that measuring levels of this metabolite in urine can provide insights into the biological impact of acrolein and its potential health risks associated with smoking and environmental exposure .

Analytical Chemistry

In analytical chemistry, N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine serves as a reference standard for method validation in the analysis of complex biological matrices. Its stability and distinct isotopic labeling facilitate accurate quantification of related compounds in various research settings .

Case Study 1: Acrolein Exposure Assessment

A study conducted on urban populations exposed to tobacco smoke utilized N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine to measure urinary metabolites. Results indicated a direct correlation between acrolein exposure levels and increased urinary concentrations of this metabolite. This finding underscores its utility as a biomarker for assessing environmental and occupational exposure risks.

Case Study 2: Method Development for Metabolite Analysis

In developing a new analytical method for detecting acrolein metabolites in biological fluids, researchers implemented N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine as an internal standard. The method demonstrated enhanced sensitivity and specificity compared to previous techniques, allowing for better monitoring of acrolein-related health effects.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.

Pathways Involved: It is involved in the detoxification pathways where it conjugates with toxic metabolites to form less harmful compounds that can be excreted from the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Isotopic Labeling

Target Compound

- Core Structure : N-acetyl cysteine conjugated to a 3-hydroxypropyl group with six deuterium atoms (positions 1,1,2,2,3,3) .

- Counterion : Dicyclohexylammonium (enhances solubility in organic solvents).

Similar Compounds :

- N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA): Non-deuterated analog (CAS 14369-42-7). Molecular weight: 402.59 g/mol (free acid form) . Used as a urinary biomarker for acrolein exposure, derived from plant combustion or tobacco smoke .

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine dicyclohexylammonium salt :

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine dicyclohexylammonium salt :

Key Structural Differences :

| Compound | Side Chain | Isotopic Labeling | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 3-hydroxypropyl | D6 | 408.63 |

| 3HPMA | 3-hydroxypropyl | None | 402.59 |

| 1-Methyl variant | 3-hydroxypropyl-1-methyl | None | 416.62 |

| 2-Hydroxyethyl variant | 2-hydroxyethyl | None | 402.59 |

Target Compound :

- Primary Use : Internal standard for GC-MS/LC-MS quantification of acrolein metabolites (e.g., 3HPMA) in biological samples .

- Advantage: Deuterium labeling eliminates interference from endogenous metabolites, improving assay precision .

Non-Deuterated Analogs :

- 3HPMA :

- DHBMA (3,4-dihydroxybutyl mercapturic acid) :

- CMEMA (3-carboxy-2-propyl mercapturic acid) :

Comparison of Analytical Utility :

| Compound | Isotopic Labeling | Key Application | Sensitivity Enhancement |

|---|---|---|---|

| Target Compound | D6 | Acrolein biomarker quantification | High (via isotope dilution) |

| 3HPMA | None | Exposure monitoring in tobacco users | Moderate |

| DHBMA | None | 1,3-Butadiene toxicity studies | Moderate |

Metabolic Pathways and Toxicity Profiles

Target Compound :

- Metabolic Origin : Derived from acrolein, a toxic aldehyde produced during lipid peroxidation or smoke inhalation .

- Toxicity : Low acute toxicity but may cause skin/eye irritation (similar to analogs) .

Comparisons :

- 3HPMA :

- N-Acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)cysteine: Metabolite of epithionitriles (e.g., CETP) in cruciferous vegetables.

Biological Activity

N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine (also known as 3-HPMA-d6) is a deuterated metabolite of acrolein and is primarily used as an internal standard for quantification in analytical chemistry. This compound has garnered attention due to its biological relevance as a biomarker for acrolein exposure, which is associated with various health risks including respiratory issues and potential carcinogenic effects.

- Molecular Formula : CHDNOS . CHN

- Molecular Weight : 408.6 g/mol

- Purity : >99% (deuterated forms)

- Solubility : Slightly soluble in DMSO, methanol, and water

Biological Significance

N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine serves as a significant biomarker for acrolein exposure. Acrolein is a respiratory irritant produced during combustion processes and is commonly found in tobacco smoke. The biological activity of this compound can be understood through its metabolic pathways and its implications in human health.

Metabolic Pathway

The metabolism of acrolein involves its conjugation with glutathione and subsequent formation of mercapturic acids. N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine is one such mercapturic acid that can be detected in urine samples. This detection provides a non-invasive method to assess exposure to acrolein and its potential health impacts.

1. Urinary Biomarker Studies

Research indicates that N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine can be reliably measured in urine as a biomarker for acrolein exposure. A study highlighted the correlation between urinary levels of this compound and the degree of environmental exposure to acrolein from sources such as vehicle emissions and tobacco smoke .

2. Toxicological Assessments

Toxicological assessments have demonstrated that exposure to acrolein can lead to oxidative stress and inflammation. The role of N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine as a protective metabolite has been explored in various studies which suggest that it may mitigate some of the harmful effects associated with acrolein toxicity .

Data Table: Biological Activity Overview

| Parameter | Details |

|---|---|

| Biological Role | Biomarker for acrolein exposure |

| Health Implications | Respiratory irritant; potential carcinogen |

| Detection Method | Urinary analysis via GC-MS or LC-MS |

| Metabolic Pathway | Conjugation with glutathione |

| Toxicity Profile | Associated with oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.